4,6-Dibromo-1H-indazole

Overview

Description

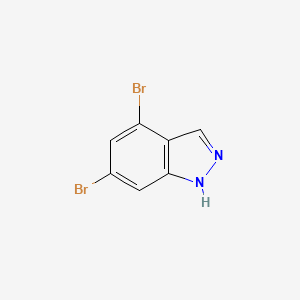

4,6-Dibromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of bromine atoms at the 4 and 6 positions of the indazole ring makes this compound a valuable compound in various chemical and pharmaceutical applications.

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

It’s known that indazoles interact with their targets through various mechanisms, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds .

Biochemical Pathways

Indazoles are known to interact with a variety of biochemical pathways, particularly those involved in inflammation and cancer .

Result of Action

Indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities . Some compounds have shown significant activity in hindering the viability of human cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dibromo-1H-indazole. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action can be influenced by its physical state and exposure conditions.

Biochemical Analysis

Biochemical Properties

4,6-Dibromo-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as phosphoinositide 3-kinase (PI3K) and indoleamine 2,3-dioxygenase (IDO). The interaction with PI3K is crucial as it is involved in cell growth, proliferation, and survival pathways. The compound inhibits the activity of PI3K, thereby affecting downstream signaling pathways. Additionally, this compound inhibits IDO, an enzyme involved in tryptophan metabolism, which plays a role in immune response modulation .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving PI3K/Akt and MAPK/ERK pathways. By inhibiting PI3K, the compound can reduce cell proliferation and induce apoptosis in cancer cells. Furthermore, this compound impacts gene expression by modulating transcription factors such as NF-κB and AP-1. These changes in gene expression can lead to alterations in cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of target enzymes, leading to their inhibition. For instance, the compound binds to the ATP-binding site of PI3K, preventing its activation and subsequent phosphorylation of downstream targets. Similarly, this compound inhibits IDO by binding to its heme group, thereby blocking the enzyme’s catalytic activity. These interactions result in the modulation of signaling pathways and gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis. The compound’s efficacy may decrease over time due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and modulate immune responses without significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its target enzymes. The compound affects the metabolism of tryptophan by inhibiting IDO, leading to altered levels of kynurenine and other metabolites. Additionally, by inhibiting PI3K, this compound can influence glucose metabolism and lipid synthesis, as these pathways are regulated by PI3K signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound. These modifications can direct the compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-indazole typically involves the bromination of 1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over the reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indazole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the indazole ring.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

Substitution Reactions: Products include azido-indazoles, amino-indazoles, and other substituted indazoles.

Oxidation Reactions: Oxidized derivatives such as indazole-3-carboxylic acid.

Reduction Reactions: Reduced forms of indazole or debrominated indazole.

Scientific Research Applications

4,6-Dibromo-1H-indazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

4-Bromo-1H-indazole: Similar structure but with only one bromine atom.

6-Bromo-1H-indazole: Similar structure but with bromine at the 6 position only.

1H-indazole: The parent compound without any bromine substitution.

Uniqueness: 4,6-Dibromo-1H-indazole is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This dual substitution can significantly alter the compound’s chemical reactivity and biological activity compared to its mono-brominated or non-brominated counterparts. The presence of two bromine atoms can enhance the compound’s ability to participate in various chemical reactions and increase its potential as a versatile intermediate in organic synthesis.

Biological Activity

4,6-Dibromo-1H-indazole is a derivative of indazole, a bicyclic compound recognized for its diverse biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features two bromine substituents at the 4 and 6 positions of the indazole ring. This structural modification can significantly influence its biological activity by altering electronic properties and interactions with biological targets.

Anticancer Activity

Research indicates that indazole derivatives exhibit notable anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through various mechanisms:

- Apoptosis Induction : A study demonstrated that indazole derivatives can trigger apoptosis in K562 leukemia cells by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. Compounds were found to increase Bax (pro-apoptotic) levels while decreasing Bcl-2 (anti-apoptotic) levels, leading to enhanced apoptosis rates .

- Cell Cycle Arrest : The same research indicated that treatment with these compounds resulted in cell cycle arrest at the G0/G1 phase. This effect was attributed to the inhibition of key regulatory proteins involved in cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit the interaction between p53 and MDM2 proteins, thereby stabilizing p53 levels and promoting its tumor-suppressive functions .

- Reactive Oxygen Species (ROS) Modulation : Indazoles can also influence oxidative stress pathways, which are critical in cancer progression. By reducing ROS production, these compounds may mitigate oxidative damage in cells .

Cardiovascular Effects

Indazole derivatives have been implicated in cardiovascular health:

- Anti-inflammatory Properties : Some studies suggest that indazoles can reduce inflammation within vascular smooth muscle cells (VSMCs), potentially lowering the risk of atherosclerosis .

- Regulation of Hypertension : Certain derivatives exhibit hypotensive effects by acting as selective agonists for adrenergic receptors, thereby influencing vascular tone and blood pressure regulation .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Case Studies

Several case studies have explored the therapeutic potential of indazole derivatives:

- Case Study on K562 Cells : Treatment with a related compound led to significant apoptosis rates (up to 37.72%) at higher concentrations after 48 hours. This study highlights the compound's potential as a low-toxicity anticancer agent .

- Cardiovascular Applications : In models of hypertension, administration of indazole derivatives resulted in decreased levels of homocysteine and improved plasma redox status, suggesting beneficial effects on cardiovascular biomarkers .

Properties

IUPAC Name |

4,6-dibromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISLECNHRSEMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646146 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447430-07-1 | |

| Record name | 4,6-Dibromo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.